Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine, with the molecular formula C16H19NO2, is a chemical compound that has garnered interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. This compound features a furan ring, a methoxy-substituted phenyl group, and an amine functional group, making it a versatile building block for more complex molecules.
The compound can be synthesized through various organic reactions involving furan derivatives and substituted phenyl compounds. It is commercially available for research purposes from chemical suppliers.
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is classified as an organic compound, specifically belonging to the category of amines. Its structure includes both aromatic and heterocyclic components, which contribute to its unique properties and reactivity.
The synthesis of Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine typically involves several key steps:
The synthetic routes may vary based on desired yields and purity levels. Advanced techniques such as microwave-assisted synthesis and continuous flow reactors are also explored for optimizing reaction conditions and enhancing efficiency in industrial production.
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine has a complex molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | C16H19NO2 |
Molecular Weight | 257.33 g/mol |
IUPAC Name | N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine |
InChI Key | GCDNFDBMHLZYCE-UHFFFAOYSA-N |
Canonical SMILES | CN(C1=CC=CO1)C(CC=C)C2=CC=C(C=C2)OC |
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine can undergo various chemical reactions, including:
The mechanism of action for Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine varies based on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through mechanisms such as:
These interactions can influence various biochemical pathways, leading to changes in cellular functions.
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is typically characterized by:
The compound exhibits notable chemical properties such as:
Relevant data from studies indicate that its reactivity can be tailored through functional group modifications.
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine has several scientific applications:
This compound's unique structural features make it valuable for diverse research applications across multiple scientific disciplines.
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4